2-Fluoro-4-(3-nitrophenyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

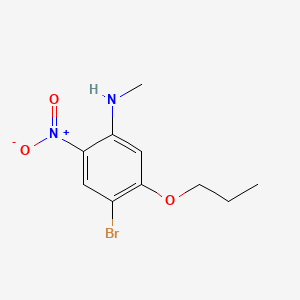

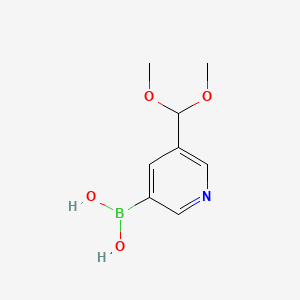

“2-Fluoro-4-(3-nitrophenyl)benzoic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C7H4FNO4 .

Synthesis Analysis

The synthesis of “2-Fluoro-4-(3-nitrophenyl)benzoic acid” involves several steps . The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .

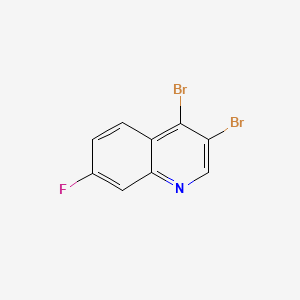

Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(3-nitrophenyl)benzoic acid” can be found in various chemical databases . It has a molecular weight of 185.109 Da .

Physical And Chemical Properties Analysis

“2-Fluoro-4-(3-nitrophenyl)benzoic acid” is a solid at 20°C . It has a melting point of 172.0 to 176.0°C .

科学研究应用

Synthetic Chemistry and Drug Development

In synthetic chemistry, fluorinated benzoic acids are crucial intermediates for developing pharmaceuticals, agrochemicals, and organic materials. The fluorine atom introduces unique reactivity due to its electronegativity and size, affecting the acid's electronic structure and reactivity. For instance, the synthesis of complex biphenyl structures, which are core components in many drugs and advanced materials, often utilizes fluorinated intermediates for their ability to undergo selective reactions (Qiu et al., 2009). The presence of a nitro group further adds to the compound's versatility, serving as a handle for further transformations or influencing the biological activity of potential drug molecules.

Environmental Science and Degradation Studies

Fluorinated compounds, including those with benzoic acid motifs, are of interest in environmental science, particularly regarding their stability, degradation pathways, and impact on ecosystems. Studies on related compounds, such as nitisinone, highlight the importance of understanding the stability and degradation products of these chemicals in various environmental conditions (Barchańska et al., 2019). Such insights are crucial for assessing the environmental fate of fluorinated benzoic acids and addressing potential ecological risks.

Biochemical Applications

In biochemistry, the interaction of fluorinated benzoic acids with biological systems is an area of ongoing research, with implications for drug discovery and understanding biochemical pathways. Fluorinated compounds can influence the activity of enzymes, receptors, and other proteins, making them valuable tools for probing biological mechanisms and potential therapeutic agents. For example, studies on benzoic acid derivatives highlight their roles in modulating gut functions and potential as antibacterial and antifungal preservatives (Mao et al., 2019).

Materials Science and Photophysical Properties

The unique electronic properties of fluorinated and nitro-substituted benzoic acids make them interesting candidates for materials science applications, including the development of fluorescent chemosensors and liquid crystals. These compounds can be engineered to exhibit specific photophysical properties, making them suitable for sensing applications or as components in advanced optical materials (Roy, 2021; Hird, 2007).

安全和危害

属性

IUPAC Name |

2-fluoro-4-(3-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLCAFGFFSUWNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681381 |

Source

|

| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(3-nitrophenyl)benzoic acid | |

CAS RN |

1261968-85-7 |

Source

|

| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)

![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)

![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)